molecular formula C21H18N2S B2689079 (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-55-0

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2689079
CAS No.: 476668-55-0
M. Wt: 330.45
InChI Key: SUUFOTCJMKCJTI-WQRHYEAKSA-N
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Description

(Z)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dimethylphenyl group and an ortho-tolyl (o-tolyl) moiety. Thiazole-containing acrylonitriles are known for their versatility in optoelectronics and bioactive molecule design due to their planar conjugated systems and ability to engage in π-π stacking or hydrogen bonding .

Properties

IUPAC Name

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-14-8-9-19(16(3)10-14)20-13-24-21(23-20)18(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUFOTCJMKCJTI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a thiazole derivative known for its diverse biological activities. Thiazole compounds are often utilized in medicinal chemistry due to their potential therapeutic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 2,4-dimethylphenyl group and an acrylonitrile moiety attached to an o-tolyl group. Its molecular formula is C22H20N2SC_{22}H_{20}N_2S, and it is characterized by the following structural properties:

PropertyValue
Molecular Weight356.47 g/mol
IUPAC Name(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(o-tolyl)prop-2-enenitrile
SolubilityLow solubility in water; soluble in organic solvents

The biological activity of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can modulate cellular functions.
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, potentially making this compound effective against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further research in cancer therapy.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced antimicrobial potency.

Anticancer Activity

Research on thiazole derivatives has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a series of thiazole compounds demonstrated cytotoxic effects against HeLa cells (cervical cancer), with IC50 values indicating effective concentrations for inducing cell death. The mechanism involved apoptosis through mitochondrial pathway activation.

Case Study: Leishmanicidal Activity

In a case study focusing on leishmaniasis treatment, phthalimido-thiazole derivatives were evaluated for their leishmanicidal activity. The results indicated that modifications to the thiazole structure significantly impacted the efficacy against Leishmania infantum. Compounds exhibiting low cytotoxicity towards mammalian cells while effectively reducing parasite viability were identified as potential therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, a comparison with other thiazole and acrylonitrile derivatives was conducted:

Compound NameBiological ActivityIC50 Value (µM)
2-AminothiazoleAntimicrobial10
3-Cyano-2-isopropylindoleXanthine oxidase inhibitor3.5
Phthalimido-thiazoleLeishmanicidal5
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrileAnticancer/AntimicrobialTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile with structurally related acrylonitrile derivatives, focusing on substituent effects, physical properties, and functional applications:

Compound Key Structural Features Physical Properties Functional Applications Ref.
(Z)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile Thiazole with 2,4-dimethylphenyl; o-tolyl acrylonitrile (Z-configuration) Data not explicitly provided; inferred high lipophilicity due to alkyl substituents Potential use in optoelectronics or bioactive molecules (analog-driven inference)
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile Thiazole with 4-fluorophenyl; hydroxy-methoxyphenyl acrylonitrile Crystallizes in triclinic system; planar conformation with perpendicular fluorophenyl Fluorescence modulation, sensor development (polar substituents enhance solubility)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile Thiazole with 4-nitrophenyl; chloro-methylanilino substituent High yield (synthesis not detailed); nitro group enhances electron-withdrawing capacity Potential antimicrobial/antioxidant applications (nitro groups often bioactive)
1-(4-(4-((Piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-CF₃-phenyl)urea Thiazole-piperazine hybrid; urea linker with trifluoromethylphenyl Yield: 79.4%; ESI-MS m/z: 480.2 [M+H]⁺ Urea moiety enables hydrogen bonding; potential kinase inhibition or supramolecular chemistry
2-(Benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzothiazole core; 4-chlorophenyl acrylonitrile Antioxidant activity (DPPH assay): IC₅₀ < ascorbic acid Antioxidant agents; benzothiazole enhances radical scavenging

Structural and Electronic Comparisons

  • Substituent Effects :

    • The 2,4-dimethylphenyl and o-tolyl groups in the target compound likely increase steric bulk and lipophilicity compared to polar substituents (e.g., hydroxy-methoxy in or urea in ). This could reduce aqueous solubility but improve membrane permeability in bioactive contexts.
    • Electron-withdrawing groups (e.g., nitro in , fluorine in ) enhance conjugation and stabilize excited states, making such derivatives suitable for fluorescence or charge-transfer applications. In contrast, the target compound’s alkyl groups may favor aggregation-induced emission (AIE) in solid-state materials .
  • Synthetic Pathways: Piperidine-catalyzed Knoevenagel condensation (e.g., in ) is a common method for acrylonitrile synthesis.

Functional Performance

  • Optoelectronic Properties :

    • Thiazole-acrylonitrile hybrids with planar structures (e.g., ) exhibit tunable fluorescence, whereas sterically hindered analogs (e.g., target compound) may display switchable emission due to restricted intramolecular rotation .
    • The absence of strong electron-withdrawing groups in the target compound may limit its utility in anion sensing compared to nitro- or trifluoromethyl-substituted analogs .
  • Bioactivity :

    • Urea-containing derivatives (e.g., ) show promise in targeting hydrogen-bond-rich biological systems (e.g., enzymes), while benzothiazole analogs (e.g., ) excel in antioxidant applications. The target compound’s bioactivity remains speculative but could align with antimicrobial or anti-inflammatory roles based on structural parallels.

Q & A

Basic Questions

Q. What are the standard synthesis methods for (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile?

  • Methodology : The compound is synthesized via multi-step reactions involving thiazole derivatives and acrylonitrile precursors. Key steps include:

  • Coupling reactions : Thiazole intermediates are prepared using 2,4-dimethylphenyl substituents, followed by acrylonitrile addition under controlled conditions .
  • Z-isomer control : Geometric isomerism is achieved using stereoselective catalysts (e.g., chiral bases) and low-temperature conditions (~0–5°C) to favor the Z-configuration .
  • Purification : Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .
    • Monitoring : Thin-layer chromatography (TLC, Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure reaction progress and purity .

Q. How is the molecular structure of this compound characterized?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, acrylonitrile C≡N at δ 120 ppm) .
  • IR spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and 1600 cm1^{-1} (C=C) validate functional groups .
  • X-ray crystallography : Resolves Z-configuration and dihedral angles between aromatic rings (e.g., 45–60° for o-tolyl and thiazole planes) .

Q. What are the key physicochemical properties relevant to laboratory handling?

  • Stability : Stable under inert atmospheres (N2_2/Ar) but sensitive to prolonged UV exposure due to the nitrile group. Store at –20°C in amber vials .
  • Solubility :

SolventSolubility (mg/mL)
DMSO>50
Ethanol10–15
Water<0.1
Data derived from analogs in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Critical parameters :

  • Temperature : Lower temperatures (0–10°C) reduce side reactions during acrylonitrile coupling .
  • Catalysts : Use of Pd(PPh3_3)4_4 (2 mol%) enhances cross-coupling efficiency in thiazole functionalization .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but require strict anhydrous conditions .
    • Yield comparison :
MethodYield (%)Purity (%)
Standard coupling65–7095
Catalyzed coupling85–9098
Data from .

Q. What computational methods predict biological targets for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2, kinase inhibitors). The thiazole ring shows π-π stacking with hydrophobic pockets, while nitrile groups form hydrogen bonds .
  • QSAR studies : Electron-withdrawing substituents (e.g., nitrophenyl) correlate with enhanced antimicrobial activity (pIC50_{50} = 6.2–7.8) in analogs .

Q. How do structural modifications influence bioactivity?

  • Case study : Replacing o-tolyl with p-nitrophenyl increases cytotoxicity (IC50_{50} from 12 µM to 3 µM in HeLa cells) due to enhanced electron deficiency and target binding .
  • SAR trends :

SubstituentBioactivity (IC50_{50}, µM)
o-Tolyl12.0 ± 1.2
4-Nitrophenyl3.0 ± 0.5
3,4-Dimethoxyphenyl8.5 ± 0.8
Data from .

Q. What advanced techniques resolve contradictions in reported biological data?

  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated thiazole) that may interfere with activity assays .
  • Dose-response validation : Replicate assays in multiple cell lines (e.g., HEK293, MCF-7) to distinguish compound-specific effects from cell-type variability .

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